Dazolicine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dazolicine is an antiarrhythmic compound known for its direct membrane action. It is used both orally and parenterally to manage arrhythmias. The compound is recognized for its ability to stabilize cardiac membranes, thereby preventing abnormal heart rhythms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dazolicine involves several steps, typically starting with the formation of the core structure followed by functional group modifications. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional Group Modifications: Subsequent reactions are carried out to introduce or modify functional groups, enhancing the compound’s antiarrhythmic properties.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of starting materials are reacted in batch reactors.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications
Chemical Reactions Analysis
Types of Reactions: Dazolicine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, enhancing its pharmacological properties.
Substitution: Substitution reactions are used to introduce different functional groups, potentially altering its activity and selectivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties .
Scientific Research Applications
Dazolicine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study antiarrhythmic agents and their mechanisms.
Biology: Investigated for its effects on cellular membranes and ion channels.
Medicine: Explored for its potential use in treating arrhythmias and other cardiac conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control .
Mechanism of Action
Dazolicine exerts its effects by stabilizing cardiac membranes and preventing abnormal electrical activity. It binds to specific ion channels in the heart, modulating their activity and reducing the likelihood of arrhythmias. The compound’s action involves several molecular targets and pathways, including sodium and potassium channels .
Comparison with Similar Compounds
Lidocaine: Another antiarrhythmic agent with a similar mechanism of action but different pharmacokinetic properties.
Procainamide: Shares some structural similarities with Dazolicine but has a different spectrum of activity.
Amiodarone: A more complex antiarrhythmic agent with broader applications but also more side effects.
Uniqueness: this compound is unique in its specific membrane-stabilizing action and its ability to be used both orally and parenterally. Its direct membrane action distinguishes it from other antiarrhythmic agents, making it a valuable compound in both research and clinical settings .
Properties
CAS No. |
61477-97-2 |
---|---|
Molecular Formula |
C17H24ClN3S |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
8-chloro-6-[(1-propan-2-yl-4,5-dihydroimidazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,6-benzothiazocine |
InChI |
InChI=1S/C17H24ClN3S/c1-13(2)21-9-7-19-17(21)12-20-8-3-4-10-22-16-6-5-14(18)11-15(16)20/h5-6,11,13H,3-4,7-10,12H2,1-2H3 |
InChI Key |
RZAGBWYFAWQKAE-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCN=C1CN2CCCCSC3=C2C=C(C=C3)Cl |
Canonical SMILES |
CC(C)N1CCN=C1CN2CCCCSC3=C2C=C(C=C3)Cl |
Synonyms |
8-chloro-3,4,5,6-tetrahydro-6-((1-isopropyl-2-imidazolin-2-yl)methyl)-2H-1,6-benzothiazocine monohydrochloride dazolicin dazolicine dazolicine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.